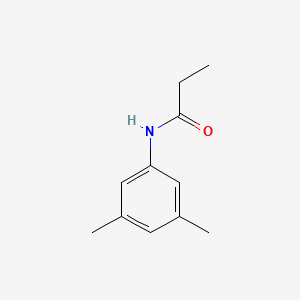

N-(3,5-Dimethylphenyl)propionamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-11(13)12-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTUXMACISUSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3,5 Dimethylphenyl Propionamide and Its Analogues

Established Synthetic Pathways for N-Aryl Propionamides

The formation of the amide bond in N-aryl propionamides can be achieved through several established methods, ranging from direct coupling reactions to more complex multi-step sequences.

Direct Amidation Reactions

Direct amidation represents a straightforward approach to forming the N-aryl propionamide (B166681) linkage. This typically involves the reaction of a carboxylic acid or its derivative with an amine. One common method is the reaction of an acid chloride, such as propionyl chloride, with an appropriately substituted aniline (B41778). For instance, N,N-dimethyl propionamide can be prepared by reacting propionyl chloride with a dimethylamine (B145610) solution. google.com This method is often favored for its efficiency and the ready availability of starting materials.

Another direct approach is the coupling of a carboxylic acid and an amine using a coupling agent. libretexts.org This avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride. Furthermore, nickel/photoredox-catalyzed direct carbamoylation of (hetero)aryl bromides offers a modern and mild method for amide synthesis at ambient temperature. nih.gov This technique is particularly useful for substrates with sensitive functional groups. nih.gov Ruthenium pincer complexes have also been employed to catalyze the acceptorless dehydrogenative coupling of aryl epoxides and amines, yielding amides with hydrogen gas as the only byproduct. escholarship.org

A study on direct amide formation from unactivated carboxylic acids and amines demonstrated the synthesis of various N-aryl amides. For example, the reaction of 3-phenylpropionic acid with aniline yielded N-(phenyl)-3-phenylpropionamide. rsc.org

Multi-step Protocols for Complex Analogues

The synthesis of more complex N-aryl propionamide analogues often necessitates multi-step protocols. These extended sequences allow for the introduction of diverse functional groups and chiral centers, which are often crucial for biological activity.

For example, the synthesis of aryl propionamide scaffolds containing a pentafluorosulfanyl (SF5) moiety as selective androgen receptor modulators (SARMs) involves a multi-step pathway. researchgate.netnih.gov This can include steps like bromination, cyanation, and hydrolysis to build the desired molecular complexity. researchgate.net The synthesis of enantiomerically pure N-(3,5-dichlorophenyl)-2-hydroxysuccinimides involves an intramolecular nucleophilic cyclization as a key step. researchgate.net

Multi-step synthesis is also critical in the creation of complex natural products. A flow process for the multi-step synthesis of the alkaloid natural product (±)-oxomaritidine demonstrates the power of combining multiple synthetic steps in a continuous sequence. syrris.jp Similarly, the synthesis of citalopram (B1669093) analogues involves a multi-step sequence starting from 5-cyanophthalide. nih.gov

Derivatization Strategies and Scaffold Modification

The core N-aryl propionamide scaffold can be extensively modified to explore structure-activity relationships and fine-tune the properties of the final compound.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings is a common strategy in drug design to introduce new interaction points with biological targets and to modulate physicochemical properties.

In the context of N-aryl propionamides, heterocyclic moieties can be introduced in various ways. For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been identified as a privileged motif in catalyst development, highlighting the importance of the substituted phenyl group in facilitating chemical transformations. rsc.org The synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showcases the construction of pyrrolidinone rings attached to a substituted phenyl group. mdpi.com

Furthermore, the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives demonstrates the direct attachment of a pyrazole ring to a substituted phenyl group. mdpi.com The synthesis of N-aryl-substituted pyrrolidines can be achieved through the reductive amination of diketones with anilines. mdpi.com The synthesis of (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine introduces a thiophene (B33073) ring to the propanamine backbone. bldpharm.com

Substituent Variation on Phenyl and Propanamide Groups

Varying the substituents on both the phenyl ring and the propanamide portion of the molecule is a fundamental strategy for optimizing the properties of N-aryl propionamides.

Phenyl Group Modification: The electronic and steric properties of the phenyl ring can be systematically altered by introducing different substituents. Palladium-catalyzed N-arylation of amides is a powerful tool for creating a wide range of substituted N-aryl amides. syr.edu The choice of substituents can significantly influence the reactivity of the aryl halide in amination reactions. researchgate.netnih.gov For example, the synthesis of N-[3,5-bis(trifluoromethyl)phenyl] derivatives is a common strategy in the development of bioactive compounds. mdpi.comnih.gov The synthesis of 3,5-dimethylphenol (B42653) provides a key intermediate for introducing the 3,5-dimethylphenyl group. google.com

Propanamide Group Modification: Modifications to the propanamide chain can include the introduction of various functional groups or the alteration of the chain length. The synthesis of α-diazo amides provides a versatile platform for further chemical transformations. thieme-connect.com The metabolic fate of aryl-propionamide-derived SARMs often involves modifications to the propionamide side chain, such as hydroxylation and hydrolysis. researchgate.net The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives illustrates the introduction of a hydroxyl group on the phenyl ring and an amino linkage at the 3-position of the propanoic acid. nih.gov The compound 3-Chloro-N-(3-hydroxyphenyl)propanamide features a chlorine atom on the propanamide chain and a hydroxyl group on the phenyl ring. nih.gov

Analytical Techniques for Structural Elucidation

A variety of analytical techniques are essential for confirming the structure and purity of synthesized N-(3,5-Dimethylphenyl)propionamide and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. For example, the structure of N-(phenyl)-3-phenylpropionamide was confirmed using ¹H NMR. rsc.org Isotope labeling, such as with ¹⁵N, can provide more detailed information about the electronic environment of specific atoms, as demonstrated in the synthesis of ¹⁵N-labelled 3,5-dimethylpyridine. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the mass of the synthesized compounds. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is crucial for confirming the elemental composition. thieme-connect.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl (C=O) stretch, which is a characteristic feature of N-aryl propionamides. rsc.orgthieme-connect.com

X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of a crystalline compound, confirming connectivity and stereochemistry.

Chromatographic Methods: Techniques like thin-layer chromatography (TLC) and column chromatography are used for monitoring reaction progress and for the purification of the final products. thieme-connect.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the characterization of metabolites of aryl-propionamide derivatives. researchgate.net

Table of Research Findings

| Compound Class | Synthetic Method | Key Findings |

|---|---|---|

| N-Aryl Propionamides | Direct Amidation | Efficient synthesis from carboxylic acids and amines. rsc.org |

| Complex Analogues | Multi-step Protocols | Allows for the introduction of diverse functional groups and chiral centers. researchgate.netresearchgate.net |

| Heterocyclic Derivatives | Cyclization/Coupling Reactions | Incorporation of rings like pyrrolidinone and pyrazole modulates properties. rsc.orgmdpi.commdpi.com |

| Substituted Analogues | Substituent Variation | Systematic modification of phenyl and propanamide groups fine-tunes activity. syr.eduthieme-connect.com |

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

The structural elucidation and confirmation of this compound and its analogues are accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural verification of this compound. The spectra provide precise information regarding the electronic environment of each proton and carbon atom, and spin-spin coupling patterns in ¹H NMR reveal the connectivity of adjacent protons. docbrown.inforesearchgate.net

The expected ¹H NMR spectral data for this compound, inferred from analyses of its constituent parts and similar structures, would feature distinct signals for the aromatic, amide, and aliphatic protons. docbrown.infochemicalbook.com The two methyl groups on the phenyl ring are chemically equivalent and thus produce a single sharp signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| Amide (-NH) | 7.5 - 8.5 | Broad Singlet |

| Aromatic (-CH) | ~7.1 | Singlet (2H) |

| Aromatic (-CH) | ~6.7 | Singlet (1H) |

| Aromatic Methyl (-CH₃) | ~2.3 | Singlet (6H) |

| Propionyl Methylene (-CH₂-) | ~2.4 | Quartet |

| Propionyl Methyl (-CH₃) | ~1.2 | Triplet |

The ¹³C NMR spectrum confirms the presence of all eleven carbon atoms in their unique chemical environments. docbrown.info The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbonyl carbon appearing significantly downfield. docbrown.infochemicalbook.com Data from analogous compounds, such as N,N-Dimethyl 3-(4-methylphenyl)propanamide, provide a reference for the expected chemical shifts. rsc.org Solid-state NMR has also been employed to characterize the structure of related compounds like amylose (B160209) tris(3,5-dimethylphenylcarbamate), demonstrating how different environments can alter the conformation and spectral properties. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| Carbonyl (C=O) | ~173 |

| Aromatic C-N | ~138 |

| Aromatic C-CH₃ | ~138 |

| Aromatic C-H | ~126 |

| Aromatic C-H | ~118 |

| Propionyl Methylene (-CH₂-) | ~30 |

| Aromatic Methyl (-CH₃) | ~21 |

| Propionyl Methyl (-CH₃) | ~10 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of characteristic functional groups within the molecule. The spectrum of this compound is defined by strong absorptions corresponding to the amide group. docbrown.info A sharp peak indicates the N-H bond stretching, while a very prominent absorption corresponds to the C=O stretching of the carbonyl group (Amide I band). docbrown.infochemicalbook.com Another key absorption, the Amide II band, arises from N-H bending vibrations. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group Vibration | Wavenumber (cm⁻¹) (Typical Range) | Intensity |

| N-H Stretch | 3350 - 3250 | Strong, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of the compound, which aids in structural confirmation. For this compound (C₁₁H₁₅NO), the molecular weight is approximately 177.24 g/mol . Electron ionization mass spectrometry (EI-MS) would therefore show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 177. nist.gov Analysis of related amides confirms this type of molecular ion detection. rsc.org

Key fragmentation patterns typically involve the cleavage of the amide bond. Common fragments would include the propionyl cation ([CH₃CH₂CO]⁺) and the 3,5-dimethylanilino fragment.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 177 | [C₁₁H₁₅NO]⁺ (Molecular Ion) |

| 121 | [H₂N-C₆H₃(CH₃)₂]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

Chromatographic Purity Assessment

The purity of synthesized this compound is critical and is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity determination. nih.gov

A standard approach involves Reverse-Phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase. sielc.com A typical method developed for analogous aromatic amides utilizes a C18 column with a gradient mobile phase composed of acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure sharp peak shapes. nih.govsielc.com The purity is calculated from the resulting chromatogram by integrating the area of the product peak relative to the total area of all observed peaks.

Table 5: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm or 320 nm nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

In addition to HPLC, Thin-Layer Chromatography (TLC) is frequently used as a rapid, qualitative method to monitor the progress of a synthesis and for preliminary purity checks, often using a silica (B1680970) gel plate and a solvent system like ethyl acetate/hexane. thieme-connect.de For purification on a larger scale, flash column chromatography over silica gel is a standard procedure. thieme-connect.de

Structure Activity Relationship Sar Investigations of N 3,5 Dimethylphenyl Propionamide Derivatives

Rational Design Principles for Modulating Biological Activity

The design of novel N-(3,5-Dimethylphenyl)propionamide derivatives is guided by established principles of medicinal chemistry that seek to enhance biological activity and refine pharmacokinetic properties. nih.gov A primary strategy involves the rational modification of the lead compound to probe interactions with its biological target. wiley.com The core structure, an N-aryl amide, presents several opportunities for chemical alteration. nih.gov

Key design principles include:

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties can help to identify which properties are crucial for activity. For example, replacing the amide bond with other linking groups can reveal the importance of its hydrogen bonding capabilities and conformational rigidity. nih.gov

Conformational Constraint: Introducing cyclic structures or bulky groups can restrict the molecule's flexibility. This helps to determine the bioactive conformation, the specific three-dimensional shape the molecule adopts when it binds to its target. nih.gov

Modulation of Physicochemical Properties: Alterations to the molecule can change its solubility, lipophilicity, and electronic distribution. These properties are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, adding polar groups can increase water solubility, while adding non-polar groups can increase lipophilicity.

Impact of Aromatic Substitutions on Efficacy

The aromatic ring of this compound is a critical component for molecular recognition and binding to its biological target. The nature, position, and number of substituents on this ring can have a profound impact on the compound's efficacy.

The presence of electron-withdrawing or electron-donating groups on the aryl ring can significantly alter the electronic properties of the entire molecule, influencing its binding affinity and reactivity. tandfonline.com For instance, the introduction of electron-withdrawing groups can enhance the acidity of the N-H proton of the amide, potentially leading to stronger hydrogen bond interactions with the target. Conversely, electron-donating groups can increase the electron density of the aromatic ring, which may be favorable for certain types of interactions, such as pi-stacking.

The position of the substituents is also crucial. Ortho, meta, and para substitutions can lead to different steric and electronic environments, which can either enhance or diminish biological activity. Studies on related N-aryl amides have shown that the orientation of substituents on the benzene (B151609) ring is a major determinant of their interactions. wiley.com

The following table summarizes the effects of various aromatic substitutions on the activity of N-aryl amide derivatives, based on findings from related compound series.

| Substituent | Position | Observed Effect on Activity | Potential Rationale |

| Halogens (F, Cl, Br) | Varies | Can increase or decrease activity depending on the specific halogen and its position. | Alters electronic properties and can participate in halogen bonding. |

| Alkyl groups (e.g., Methyl) | Varies | Generally influences lipophilicity and can provide favorable van der Waals interactions. | Increased lipophilicity can enhance membrane permeability. |

| Methoxy groups | Varies | Can act as a hydrogen bond acceptor and influence electronic properties. | Can alter the electronic distribution and provide additional binding interactions. |

| Nitro group | Varies | Often acts as a strong electron-withdrawing group. | Can significantly alter the electronic character of the aromatic ring. |

It is important to note that the optimal substitution pattern is highly dependent on the specific biological target. A substitution that enhances activity against one target may be detrimental to activity against another. Therefore, a thorough investigation of a wide range of aromatic substitutions is essential for developing potent and selective compounds.

Role of Propanamide Backbone Modifications on Target Interaction

Systematic alterations to the propanamide chain can provide valuable insights into the optimal linker length and composition for biological activity. Key modifications often explored include:

Chain Length Variation: Shortening or lengthening the propanamide chain can alter the distance between the aromatic ring and other pharmacophoric elements, which can be critical for fitting into a specific binding pocket.

Introduction of Rigidity: Incorporating double bonds or cyclic structures within the backbone can restrict conformational freedom. nih.gov This can help to lock the molecule into a more bioactive conformation, potentially increasing binding affinity.

Substitution on the Aliphatic Chain: Introducing substituents on the alpha or beta carbons of the propanamide moiety can create new chiral centers and introduce additional points of interaction with the target. These substitutions can also influence the molecule's metabolic stability.

Research on related N-aryl amides has demonstrated that even subtle changes to the amide backbone can lead to significant differences in biological activity. For example, the replacement of the amide bond with isosteres can affect the molecule's hydrogen bonding capacity and its susceptibility to enzymatic degradation. nih.gov

The following table illustrates how different modifications to the propanamide backbone can impact activity, based on general principles and findings from related compound classes.

| Backbone Modification | Observed Effect on Activity | Potential Rationale |

| Shortening the alkyl chain | Can decrease activity | May result in a suboptimal distance between key binding moieties. |

| Lengthening the alkyl chain | Can increase or decrease activity | Dependent on the size and shape of the binding pocket. |

| Introduction of a double bond | Can increase activity | Restricts conformational flexibility, potentially favoring the bioactive conformation. |

| Substitution with a hydroxyl group | Can increase or decrease activity | May introduce a new hydrogen bonding interaction or create unfavorable steric hindrance. |

Ultimately, the goal of modifying the propanamide backbone is to fine-tune the molecule's three-dimensional structure to achieve an optimal fit with its biological target, thereby maximizing efficacy.

Stereochemical Considerations in Activity Modulation

When modifications to the this compound scaffold introduce chiral centers, the resulting stereoisomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer or diastereomer over the other. nih.gov

The introduction of a substituent on the propanamide backbone, for instance, can create a stereocenter. The (R)- and (S)-enantiomers of the resulting compound may have distinct three-dimensional arrangements of their atoms. This can lead to one enantiomer fitting more snugly into the binding site of a protein, resulting in a stronger interaction and higher potency. The other enantiomer, in contrast, may bind less effectively or not at all.

The differential activity of stereoisomers can have important implications for drug development. The enantiomer with the desired biological activity is often referred to as the "eutomer," while the less active or inactive enantiomer is the "distomer." In some cases, the distomer may be completely inactive, while in others it may contribute to off-target effects or have a different pharmacological profile altogether.

Therefore, when designing and synthesizing new derivatives of this compound that are chiral, it is crucial to:

Separate and test the individual stereoisomers: This allows for a clear determination of the activity of each isomer and helps to identify the eutomer.

Develop stereoselective synthetic methods: These methods aim to produce predominantly or exclusively the desired stereoisomer, which is more efficient and can avoid the need for costly and time-consuming chiral separations.

The study of stereochemistry is an integral part of SAR investigations, as it provides a deeper understanding of the specific three-dimensional requirements for molecular recognition and biological activity.

Preclinical Pharmacological and Biological Evaluation of N 3,5 Dimethylphenyl Propionamide Analogues

In Vitro Biological Activity Screening

The initial phase of evaluation involved a comprehensive screening of the in vitro biological activity of N-(3,5-Dimethylphenyl)propionamide analogues. This was conducted through a battery of assays designed to elucidate their interactions with specific molecular targets and their effects on cellular functions.

Enzyme Inhibition Assays

The capacity of this compound analogues to inhibit specific enzymes was a primary focus of the in vitro screening. While specific enzyme inhibition data for this compound itself is not detailed in the provided search results, the general class of substituted benzamides, to which this compound belongs, has been studied for its effects on various enzymes. For instance, research into structurally related benzamides has explored their potential as inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). The core benzamide (B126) structure serves as a scaffold that can be modified to achieve potent and selective inhibition of target enzymes. The nature and position of substituents on the phenyl ring and the amide nitrogen are critical determinants of inhibitory activity and selectivity.

Receptor Binding Studies

Receptor binding assays were conducted to determine the affinity and selectivity of this compound analogues for various receptors. A study on N-(3-pyrrolidinyl)benzamides, which are structurally related, demonstrated that modifications to the benzamide structure can control binding profiles to dopamine (B1211576) D1, D2, D3, and D4 receptors. For example, specific enantiomers and diastereomers of these benzamides showed preferential binding to human D2, D3, or D4 receptors. nih.gov The binding affinity is influenced by both the absolute and relative configuration of the molecules. nih.gov This highlights the potential for this compound analogues to be tailored for specific receptor targets.

Table 1: Receptor Binding Affinity of Selected Benzamide Analogues

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| ent1h | Dopamine D3 | Selective |

| 1g | Dopamine D2 | Preferential |

| 1e/ent1e | Dopamine D4 | Preferential |

This table is illustrative and based on findings for structurally related N-(3-pyrrolidinyl)benzamides. Specific data for this compound analogues was not available in the provided search results.

Cellular Pathway Modulation Studies

Investigations into the effects of this compound analogues on cellular signaling pathways revealed their potential to modulate key biological processes. The modulation of cellular pathways is a crucial aspect of understanding a compound's mechanism of action. For structurally related compounds, such as other substituted amides, research has often focused on pathways involved in cell cycle regulation, apoptosis, and cellular stress responses. The specific effects of this compound analogues would depend on their interactions with upstream targets like receptors or enzymes, which in turn would trigger downstream signaling cascades.

In Vivo Efficacy Studies in Animal Models

Following the in vitro characterization, promising this compound analogues were advanced to in vivo studies to assess their efficacy in relevant animal models of disease.

Disease-Specific Preclinical Models

The in vivo efficacy of this compound analogues was evaluated in various disease-specific preclinical models. The choice of animal model is dictated by the therapeutic area of interest. For instance, given the exploration of related benzamides in the context of dopamine receptor binding, animal models of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, or depression would be relevant. In these models, efficacy would be assessed by observing changes in behavioral endpoints, neurochemical markers, or neuropathological features.

Administration Route Methodologies

The method of administration in preclinical studies is a critical factor that can influence the pharmacokinetic and pharmacodynamic profile of a compound. For this compound analogues, various administration routes would be considered during in vivo testing to determine the most effective delivery method. Common routes in preclinical research include oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) administration. The selection of the administration route depends on factors such as the compound's solubility, stability, and desired absorption rate.

Mechanistic Insights into N 3,5 Dimethylphenyl Propionamide Actions

Elucidation of Molecular Targets and Binding Modes

Currently, there is no specific information available in peer-reviewed literature that identifies the molecular targets of N-(3,5-Dimethylphenyl)propionamide. Consequently, details regarding its binding modes, including the specific amino acid residues involved in any potential interactions and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), have not been elucidated.

Investigation of Intracellular Signaling Pathways

The impact of this compound on intracellular signaling pathways has not been a subject of published research. As a result, there is no data to suggest its involvement in the modulation of key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)-Akt pathway, or any other significant cellular signaling networks. The downstream effects of this compound on gene expression and cellular responses are therefore unknown.

Allosteric Modulation Mechanisms

There is no evidence to suggest that this compound functions as an allosteric modulator. Studies investigating its potential to bind to allosteric sites on receptors or enzymes, thereby influencing the binding or efficacy of orthosteric ligands, have not been reported.

Enzyme Kinetics and Inhibitory Profiles

Detailed enzyme kinetics studies for this compound are not available. Therefore, key parameters such as its inhibition constant (Ki), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), and its effects on enzyme kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) have not been determined.

Interactive Data Table: Summary of Available Mechanistic Data for this compound

| Mechanistic Aspect | Research Findings |

| Molecular Targets | No data available |

| Binding Modes | No data available |

| Intracellular Signaling Pathways | No data available |

| Allosteric Modulation | No data available |

| Enzyme Kinetics (Ki, Inhibition Type) | No data available |

Computational and in Silico Approaches in N 3,5 Dimethylphenyl Propionamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the interaction between a small molecule (ligand) and a protein receptor, providing insights into the binding affinity and mode of action. bohrium.com For N-(3,5-Dimethylphenyl)propionamide, molecular docking could be employed to screen for potential protein targets and to understand the structural basis of its activity.

In a typical molecular docking study, the three-dimensional structure of this compound would be docked into the binding site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding free energy.

Research on structurally similar aromatic amides has demonstrated the utility of this approach. For instance, docking studies on N-p-trans-coumaroyltyramine derivatives, which are also aromatic amides, revealed key interactions with catalytically important residues of the urease enzyme, such as His593, Ala636, and Asp633. tandfonline.comnih.gov Similarly, for this compound, docking could elucidate interactions with amino acid residues in a target protein. The dimethylphenyl group might engage in hydrophobic interactions, while the amide group could form hydrogen bonds with the protein backbone or side chains. biorxiv.org

A hypothetical molecular docking result for this compound against a putative protein target is presented in Table 1. The binding energy and the types of interactions provide a quantitative and qualitative assessment of the binding.

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | Tyr385, Arg120 | Hydrogen Bond, Pi-Alkyl |

| FAAH | -8.2 | Ser241, Ile238 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical data for illustrative purposes, based on typical values observed in docking studies of similar small molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between a set of molecular descriptors and the observed activity. For a series of compounds like derivatives of this compound, QSAR can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

The development of a QSAR model involves several steps:

Data Set Selection: A set of structurally related compounds with measured biological activity is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A study on aryl alkenyl amides as bacterial efflux pump inhibitors successfully developed a QSAR model with good predictive ability (r²=0.87). nih.gov The model indicated that descriptors like radius of gyration, heat of formation, and E-state indices were important for the activity. For this compound and its analogs, a similar approach could be used to build a QSAR model for a specific biological activity.

Table 2 presents a hypothetical QSAR model for a series of N-aryl amides, illustrating the relationship between selected descriptors and biological activity.

Table 2: Hypothetical QSAR Model for N-Aryl Amides

| Descriptor | Coefficient | Description |

|---|---|---|

| LogP | +0.45 | Lipophilicity |

| TPSA | -0.12 | Topological Polar Surface Area |

| MW | -0.05 | Molecular Weight |

This table represents a hypothetical QSAR equation for illustrative purposes. The coefficients indicate the positive or negative contribution of each descriptor to the predicted activity.

Prediction of Pharmacokinetic Profiles (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its development as a potential drug. researchgate.net In silico ADME prediction models are widely used in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.govnih.gov For this compound, various computational tools can be used to predict its ADME properties.

These predictions are often based on a combination of QSAR models and rule-based systems, such as Lipinski's rule of five. mdpi.com The SwissADME web tool, for example, can predict a wide range of physicochemical and pharmacokinetic properties, including lipophilicity, water-solubility, and potential for oral bioavailability. nih.govresearchgate.net

For this compound, key predicted ADME parameters would include:

Lipophilicity (LogP): This affects absorption and distribution.

Water Solubility (LogS): Important for formulation and absorption.

Gastrointestinal (GI) Absorption: Prediction of absorption from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates potential for central nervous system activity.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Table 3 shows a set of predicted ADME properties for this compound, generated using hypothetical values from common ADME prediction software.

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 177.24 g/mol | Compliant with Lipinski's rule |

| LogP (o/w) | 2.5 | Good lipophilicity |

| LogS | -3.0 | Moderately soluble |

| GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | Yes | May cross the blood-brain barrier |

This table contains illustrative predicted ADME data. Actual values would be obtained from specialized software.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with biological macromolecules, such as proteins or nucleic acids. researchgate.net

An MD simulation of this compound bound to a protein target would start with the docked complex. The system is then solvated in a box of water molecules, and the forces between all atoms are calculated using a force field. By integrating Newton's laws of motion, the trajectories of the atoms are simulated over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

The stability of the protein-ligand complex. mdpi.com

The flexibility of different parts of the ligand and the protein.

The role of water molecules in the binding interface.

The free energy of binding.

Studies on other aromatic amides have used MD simulations to validate docking results and to understand the stability of the ligand-protein complex. tandfonline.comnih.gov For this compound, MD simulations could confirm the binding mode predicted by docking and provide a more dynamic picture of the interactions.

Table 4 summarizes key parameters and potential findings from a hypothetical MD simulation of this compound in complex with a protein.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Findings

| Parameter | Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides sufficient sampling of conformational space |

| RMSD of Ligand | Stable around 0.2 nm | Indicates stable binding of the ligand |

| RMSF of Protein | Low in binding site | Suggests the binding site is well-defined |

This table presents hypothetical parameters and outcomes for an MD simulation to illustrate the type of information that can be obtained.

Future Directions and Translational Perspectives for N 3,5 Dimethylphenyl Propionamide Research

Development of Advanced Synthetic Methodologies

The synthesis of N-aryl amides, including N-(3,5-Dimethylphenyl)propionamide, has traditionally relied on the coupling of an amine with a carboxylic acid or its activated derivatives. While effective, these methods can be limited by harsh reaction conditions, the need for pre-activated reagents, and the generation of significant chemical waste. Future research must prioritize the development of more efficient, sustainable, and versatile synthetic strategies.

Recent advances offer promising avenues for exploration. One such innovation is Umpolung Amide Synthesis (UmAS) , which inverts the typical reactivity of the reactants. jst.go.jpacs.org A reported method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, using only a simple Brønsted base as a promoter, to directly yield N-aryl amides. jst.go.jp This approach is notable because it avoids the formation of N-aryl hydroxamic acid as a byproduct and has been shown to proceed with complete conservation of enantioenrichment, a critical feature for synthesizing chiral drug molecules that circumvents the common problem of epimerization seen in conventional methods. jst.go.jpresearchgate.net

Another area of development is the use of environmentally benign reagents and solvents. An iron-mediated method for synthesizing N-aryl amides from readily available nitroarenes and acyl halides has been developed using water as a green solvent. sigmaaldrich.com This process is advantageous as it uses inexpensive and safe iron dust as the sole reductant and additive, offering a selective and mild alternative to traditional multi-step procedures that often involve reduction to an amine followed by acylation. sigmaaldrich.com

Furthermore, hypervalent iodine compounds are emerging as efficient and environmentally friendly oxidizing reagents. acs.org A novel protocol for preparing N-arylamides involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines, which can be prepared from nitriles. acs.org This strategy represents a significant departure from classical transition-metal-catalyzed methods and reduces reliance on pre-functionalized aromatic partners. acs.org The development of new small molecule organocatalysts, such as phosphetane (B12648431) oxide-tethered diselenides, also presents a frontier for creating amide bonds under milder conditions, enhancing the sustainability of the synthesis process. nih.gov

Future work should focus on adapting these advanced methodologies to the specific synthesis of this compound and its derivatives, aiming to create scalable, cost-effective, and environmentally friendly manufacturing processes.

Exploration of Novel Therapeutic Indications

While the specific pharmacological profile of this compound is not extensively documented, the broader class of N-aryl amides and related aniline (B41778) derivatives exhibits a wide range of biological activities, suggesting several potential therapeutic avenues for investigation. acs.org

Derivatives of 3,5-dimethylaniline, the parent amine of the compound , warrant careful toxicological study, as research has shown they can be metabolized to compounds that generate reactive oxygen species (ROS) and cause DNA strand breaks in mammalian cells. researchgate.netnih.gov This highlights the importance of thorough preclinical safety assessment. However, the N-acyl group in this compound significantly alters the molecule's properties compared to the parent amine, potentially mitigating toxicity and conferring therapeutic activity.

The structural motif of N-acyl anilines is present in numerous compounds with demonstrated pharmacological effects. For instance, various cinnamoyl amides and other amide derivatives have been evaluated for analgesic and anti-inflammatory activities . nih.gov Similarly, other N,N-dimethyl aniline derivatives have been synthesized and shown to possess antimicrobial, antioxidant, and anti-inflammatory potential. researchgate.net This suggests that this compound and its analogues could be promising candidates for development as novel anti-inflammatory agents.

Additionally, the meta-substituted aniline scaffold is a key feature in a number of centrally active agents. Recent work has highlighted the use of such structures in the synthesis of 5-HT6 receptor antagonists, which are investigated as antipsychotic and anti-schizophrenic drugs . nih.gov This raises the intriguing possibility that derivatives of this compound could be designed and screened for activity against central nervous system targets. Future research should therefore involve systematic screening of the compound in a diverse range of biological assays to uncover novel and potentially valuable therapeutic applications, particularly in inflammation and neuroscience.

Integration of Multi-Omics Data in Target Identification

A significant challenge in developing a novel compound like this compound is identifying its precise molecular target(s) and mechanism of action. Traditional approaches can be slow and may miss a comprehensive understanding of a drug's biological effects. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to overcome this challenge. rsc.orgresearchgate.net

By treating relevant cell lines or animal models with this compound and subsequently analyzing the global changes across these different molecular layers, researchers can build a holistic picture of the compound's impact. nih.gov For example:

Transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated in response to the compound, pointing towards affected signaling pathways. rsc.org

Proteomics can identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function and identifying proteins that may bind to the compound. nih.gov

Metabolomics can profile shifts in cellular metabolites, offering insights into the compound's effects on metabolic pathways. nih.govresearchgate.net

Integrating these datasets can reveal disrupted signaling pathways and molecular networks that are central to the compound's activity. rsc.org This unified framework allows for cross-validation of findings across different omics layers, accelerating the validation of candidate targets. rsc.org Furthermore, network-based machine learning algorithms can be applied to these complex datasets to predict drug-target interactions and elucidate mechanisms of action. Adopting a multi-omics strategy for this compound would be a crucial future step to move beyond phenotypic screening towards a mechanism-based understanding of its biological activity, thereby accelerating its path to potential therapeutic applications.

Innovations in Computational Drug Design

Computational chemistry and machine learning are transforming modern drug discovery. For a compound like this compound, these innovations can be leveraged to accelerate the design-make-test-analyze cycle and optimize its therapeutic potential.

Future research should employ computational tools for several key purposes:

Virtual Screening and Library Design: Using the structure of this compound as a scaffold, computational methods can be used to design and screen vast virtual libraries of derivatives. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate chemical structures with biological activities, guiding the synthesis of new analogues with improved potency and selectivity. nih.gov

Target Prediction and Molecular Docking: If a biological target is identified through multi-omics or other methods, molecular docking simulations can predict the binding mode and affinity of this compound to its active site. This provides structural insights into the interaction, which can be used to rationally design modifications that enhance binding and, consequently, efficacy.

ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. Machine learning models trained on large datasets of known drugs can predict the pharmacokinetic and toxicological profiles of novel derivatives, allowing researchers to prioritize compounds with more favorable drug-like properties and reducing the likelihood of late-stage failures.

The integration of artificial intelligence and deep learning models represents the next frontier, capable of analyzing complex, high-dimensional data from chemical structures and biological assays to identify subtle patterns and generate novel molecular designs. nih.gov By applying these innovative computational approaches, the exploration of the chemical space around this compound can be performed more rapidly and intelligently, maximizing the chances of developing a successful therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.